3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
Description
The compound 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide features a 1,2,4-oxadiazole core substituted with a chloromethyl group and a propanamide linker terminating in a morpholine sulfonyl phenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, while the chloromethyl group may confer electrophilic reactivity for covalent binding or further derivatization . The morpholine sulfonyl substituent likely enhances solubility and modulates pharmacokinetic properties. Thus, comparisons are inferred from structurally related analogs.
Properties
IUPAC Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O5S/c17-11-14-19-16(26-20-14)6-5-15(22)18-12-1-3-13(4-2-12)27(23,24)21-7-9-25-10-8-21/h1-4H,5-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPKDMDBBXMOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NC(=NO3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves multiple steps. One common method involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The chloromethyl group is introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclization and chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds containing oxadiazole rings have shown significant cytotoxicity against various cancer cell lines. The compound may exhibit similar properties due to its structural characteristics. Preliminary in vitro assays can be designed to evaluate its efficacy against human tumor cells using established protocols such as those from the National Cancer Institute (NCI).
Antimicrobial Properties
Oxadiazoles are known for their antimicrobial activities. The introduction of the morpholine sulfonamide group could enhance the compound's ability to inhibit bacterial growth. Studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share the 1,2,4-oxadiazole-propanamide core but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR):
Key Findings
This contrasts with the trifluoromethyl group in ’s compound, which enhances lipophilicity and metabolic resistance . Morpholinylsulfonyl (target) vs. carbazolyl (): The former likely improves aqueous solubility due to sulfonyl and morpholine moieties, whereas carbazolyl groups () may enhance aromatic stacking interactions with hydrophobic receptor pockets .
Pharmacological Implications :
- ’s oxadiazole-propanamide derivatives exhibit selective CB2 receptor activity, suggesting the core structure’s relevance in neurological or inflammatory therapeutics. The target compound’s morpholinylsulfonyl group may redirect activity toward kinase or protease targets due to sulfonamide’s prevalence in enzyme inhibitors .
Synthetic Feasibility :
- The target compound’s synthesis could mirror methods in and , where oxadiazole rings are formed via cyclization of amidoximes with carboxylic acid derivatives. For example, achieved a 47% yield for a related oxadiazole-propanamide using EDC/HOBt coupling .
Biological Activity
The compound 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a chloromethyl group attached to the oxadiazole ring and a morpholine sulfonamide moiety, which may contribute to its biological effects.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
-
Anticancer Properties
- Recent research highlights the potential anticancer effects of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways affected include the regulation of cell cycle proteins and apoptosis-related factors.
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Anti-inflammatory Effects
- Oxadiazole-based compounds have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in vitro. This suggests potential applications in treating inflammatory diseases.
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many oxadiazole derivatives inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Interference with DNA/RNA Synthesis: Some studies suggest that these compounds can bind to nucleic acids, disrupting their function and leading to cell death.
- Modulation of Signaling Pathways: The compound may affect various signaling pathways associated with inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
A study conducted by Terashita et al. (2002) demonstrated that a related oxadiazole derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests strong antimicrobial potential.
Case Study 2: Anticancer Activity
Research by Romero (2001) showed that a similar compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 5 to 20 µM. The study highlighted the role of caspase activation in the apoptotic pathway.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide?
Methodological Answer :
- Route Design : The compound can be synthesized via a two-step approach:
- Oxadiazole Core Formation : React 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives with coupling agents (e.g., EDCI/HOBt) under anhydrous conditions.
- Amide Bond Formation : Couple the oxadiazole intermediate with 4-(morpholin-4-ylsulfonyl)aniline using DCC/DMAP in DMF or THF (analogous to methods in ).
- Optimization : Yield improvements (e.g., 47% in similar oxadiazole-propanamide syntheses ) require temperature control (0–5°C during coupling) and inert atmospheres.
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer :
- Analytical Techniques :
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 342.2 [M+H]⁺ for analogous compounds ).
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., chloromethyl at δ 4.5–5.0 ppm, morpholine protons at δ 3.6–3.8 ppm) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar oxadiazole derivatives?
Methodological Answer :
Q. What experimental strategies mitigate instability of the chloromethyl group during biological assays?
Methodological Answer :
Q. How can researchers design SAR studies to optimize the morpholinylsulfonyl pharmacophore?
Methodological Answer :
- SAR Workflow :
- Analog Synthesis : Replace morpholine with piperazine, thiomorpholine, or acyclic sulfonamides .
- Binding Assays : Test analogs in target-specific assays (e.g., kinase inhibition or GPCR binding ).
- Computational Modeling : Use DFT calculations to assess sulfonamide group electronegativity and steric effects .
- Data Interpretation : Correlate IC₅₀ values with substituent electronic parameters (Hammett constants) .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?
Methodological Answer :
- Experimental Design :
- Analysis Tools :
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer :
- Solubilization Strategies :
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Surfactants : Add Tween-80 (0.01–0.1%) for cell-based assays .
- Validation : Confirm no solvent interference via vehicle control experiments.
Q. What protocols ensure reproducibility in radiolabeling studies for pharmacokinetic analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
